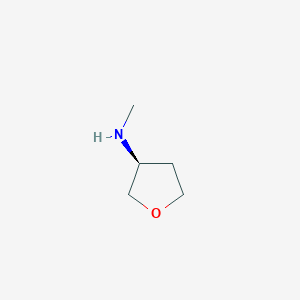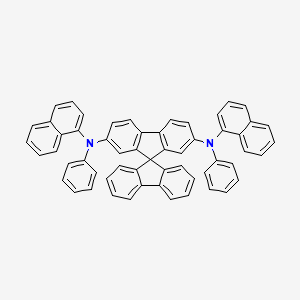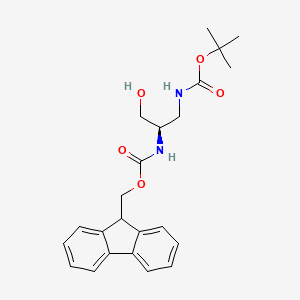![molecular formula C16H26Cl2N2 B1395017 2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220018-28-9](/img/structure/B1395017.png)
2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride, commonly referred to as 2-Piperidinoethanol, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different configurations, and is often used as a substrate in enzymatic assays. This compound has been used in studies involving the metabolism of drugs, in enzyme kinetics, and in studies of the mechanism of action of drugs.
Scientific Research Applications
Antimicrobial Activity
- Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines, a class that includes the compound , have been synthesized and shown to exhibit promising antimicrobial activities against various pathogenic strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Zaki et al., 2019).
Pharmacological Evaluation
- Tetrahydroisoquinoline derivatives have been evaluated as potential selective estrogen receptor modulators (SERMs), which could be useful in the treatment of breast cancer. This research highlights the potential of these compounds in developing diagnostic agents for biomedical imaging techniques like positron emission tomography (PET) (Gao et al., 2008).
- Additionally, 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues have been investigated as specific bradycardic agents with inhibitory activity on the If current channel, suggesting their application in treating cardiovascular conditions (Kubota et al., 2003).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system, related structurally to tetrahydroisoquinoline, have been explored for their potential as antihypertensive agents. This indicates the versatility of tetrahydroisoquinoline derivatives in cardiovascular drug research (Takai et al., 1986).
Anticonvulsant Properties
- N-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticonvulsant properties, with some derivatives demonstrating promising activity comparable to existing anticonvulsant agents. This suggests a potential application in developing new treatments for seizure disorders (Gitto et al., 2006).
Sigma Receptor Ligands
- Conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, including tetrahydroisoquinoline classes, have been synthesized and evaluated for their affinity to sigma receptors. This research contributes to the understanding of sigma receptor pharmacology, which is relevant in various neurological and psychiatric disorders (de Costa et al., 1992).
properties
IUPAC Name |
2-(2-piperidin-4-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-4-16-13-18(12-8-15(16)3-1)11-7-14-5-9-17-10-6-14;;/h1-4,14,17H,5-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUKMVJZWHNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)









